[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
Overview
Description
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol: is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-fluorophenyl group at the 3-position and a methanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the 4-fluorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-fluorophenylboronic acid or 4-fluoroiodobenzene.
Addition of the methanol group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine core can undergo reduction reactions to form dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: The 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]carboxylic acid.
Reduction: Formation of dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Formation of nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological pathways. The 4-fluorophenyl group can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern of the imidazole and pyridine rings.
Uniqueness:
Structural Features: The specific substitution pattern of [3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol gives it unique chemical and biological properties.
Reactivity: The presence of the 4-fluorophenyl group and methanol group allows for unique reactivity patterns compared to other imidazopyridine derivatives.
Properties
IUPAC Name |
[3-(4-fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPXGMBPKHYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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